Hexafluoroantimony(1-);hydron

Description

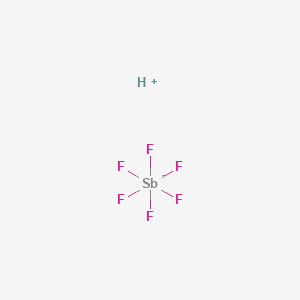

Structure

2D Structure

Properties

Molecular Formula |

F6HSb |

|---|---|

Molecular Weight |

236.758 g/mol |

IUPAC Name |

hexafluoroantimony(1-);hydron |

InChI |

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 |

InChI Key |

MBAKFIZHTUAVJN-UHFFFAOYSA-I |

Canonical SMILES |

[H+].F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Hexafluoroantimony 1 ;hydron

Standard Synthetic Routes from Constituent Components

The most fundamental and widely recognized method for the synthesis of Hexafluoroantimony(1-);hydron involves the direct combination of anhydrous hydrogen fluoride (B91410) and antimony pentafluoride. quora.comacs.orglibretexts.org This reaction is typically performed in a vessel made of or lined with polytetrafluoroethylene (PTFE), as the resulting superacid is highly reactive and will dissolve glass and most other common laboratory materials. wikipedia.orgchemeurope.com

SbF₅ + 2HF → [H₂F]⁺[SbF₆]⁻

This "canonical" 1:1 mixture of HF and SbF₅ is often cited for its exceptional acidity. quora.comquora.com However, the actual composition of the mixture is more complex, consisting of various solvated protons and fluoride adducts of antimony pentafluoride. wikipedia.org

An alternative approach involves a two-step process where ammonium (B1175870) hexafluoroantimonate (NH₄SbF₆) is first prepared by reacting antimony pentafluoride with anhydrous ammonia. patsnap.com The resulting salt is then treated with a strong acid, such as concentrated sulfuric acid (H₂SO₄) or fluorosulfonic acid (HSO₃F), to yield fluoroantimonic acid. patsnap.com

NH₄SbF₆ + H₂SO₄ → H[SbF₆] + NH₄HSO₄

This method may be employed to avoid the direct handling of large quantities of anhydrous hydrogen fluoride in the initial step.

Table 1: Standard Synthetic Routes for this compound

| Reactants | Reaction | Notes |

| Antimony pentafluoride (SbF₅), Hydrogen fluoride (HF) | SbF₅ + 2HF → [H₂F]⁺[SbF₆]⁻ | The most common and direct method. quora.comlibretexts.org |

| Ammonium hexafluoroantimonate (NH₄SbF₆), Sulfuric acid (H₂SO₄) | NH₄SbF₆ + H₂SO₄ → H[SbF₆] + NH₄HSO₄ | An alternative two-step process. patsnap.com |

Methodological Variations for Specific Acidity Ratios

The acidity of this compound is not a fixed value but is highly dependent on the molar ratio of its constituent components, hydrogen fluoride and antimony pentafluoride. wikipedia.orgchemeurope.com By adjusting this ratio, the strength of the superacid can be finely tuned. Increasing the concentration of antimony pentafluoride relative to hydrogen fluoride enhances the acidity of the system. quora.comquora.com This is because the excess SbF₅ can further react with the SbF₆⁻ anion to form larger, more weakly basic polyanions such as [Sb₂F₁₁]⁻ and [Sb₃F₁₆]⁻, which in turn increases the activity of the protons in the mixture. wikipedia.orgchemeurope.com

The Hammett acidity function (H₀) is used to express the acidity of superacids. A more negative H₀ value indicates a stronger acid. Research has shown a clear correlation between the mole fraction of SbF₅ and the H₀ value of the resulting mixture. For instance, a solution containing just 1 mol% of SbF₅ in HF has an H₀ of -20, which is significantly more acidic than 100% sulfuric acid (H₀ ≈ -12). wikipedia.org As the concentration of SbF₅ increases, the H₀ value becomes even more negative.

Table 2: Hammett Acidity Function (H₀) for Various HF:SbF₅ Ratios

| Mole % of SbF₅ in HF | Hammett Acidity Function (H₀) |

| 0 | -15.1 |

| 1 | -20 |

| 10 | -21 |

| > 50 | -21 to -23 |

| 1:1 Molar Ratio | Estimated as low as -28 |

Data sourced from various studies and compilations. wikipedia.orgchemeurope.com

This tunability allows researchers to prepare superacid systems with specific acidities tailored for particular applications, such as the protonation of extremely weak bases or the catalysis of specific organic reactions. libretexts.orgwikipedia.org

Considerations for Research-Grade this compound Preparations

The preparation of research-grade this compound necessitates meticulous attention to detail, primarily concerning the purity of the reagents and the handling of the final product. The presence of impurities, particularly water, can significantly compromise the acidity and reactivity of the superacid. Water reacts violently and exothermically with fluoroantimonic acid, leading to its decomposition and the formation of less acidic and potentially hazardous byproducts. chemeurope.com

Key considerations for producing high-purity this compound include:

Anhydrous Reagents: Both hydrogen fluoride and antimony pentafluoride must be of the highest possible purity and completely anhydrous. Any moisture will react with the components and the final product.

Inert Atmosphere: The synthesis should be carried out under a dry, inert atmosphere, such as nitrogen or argon, to prevent contamination from atmospheric moisture. patsnap.com

Material Compatibility: As previously mentioned, all reaction vessels and handling equipment must be constructed from or lined with materials resistant to the extreme corrosivity (B1173158) of the superacid. Polytetrafluoroethylene (PTFE) and perfluoroalkoxy alkanes (PFA) are the materials of choice for storage and handling. wikipedia.orgchemeurope.com

Purification: For applications requiring the highest purity, the prepared fluoroantimonic acid may undergo purification, such as triple-distillation, to remove any non-volatile impurities. sigmaaldrich.com This process is hazardous and requires specialized equipment.

Solvent Selection: Due to its high reactivity, this compound is often used in solvents that are themselves highly resistant to protonation. Sulfuryl chloride fluoride (SO₂ClF) and sulfur dioxide (SO₂) are among the few solvents that have been found to be compatible. chemeurope.com

By strictly adhering to these considerations, researchers can prepare this compound of sufficient purity and with the desired acidity for advanced research in areas such as carbocation chemistry, hydrocarbon isomerization, and the synthesis of novel inorganic and organic compounds. libretexts.orgwikipedia.org

Advanced Spectroscopic Characterization and Elucidation of Solution Speciation

Spectroscopic Techniques for Structural Analysis of Superacids

A suite of spectroscopic methods is employed to probe the structure and composition of superacid systems like fluoroantimonic acid. These techniques are essential for identifying the various solvated protons and complex fluoroantimonate anions that coexist in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying the HF-SbF₅ system, as it can provide quantitative data on the distribution of different species in the liquid phase. rsc.org Due to the extreme reactivity of fluoroantimonic acid, specialized equipment, such as sample tubes made from PTFE or sapphire, is often required for these measurements. xpsfitting.com

¹H NMR: Proton NMR is used to characterize the cationic species in the superacid. The chemical shift of the proton is highly dependent on its environment and the degree of solvation by hydrogen fluoride (B91410) (HF). The signals from different solvated protons, such as H₂F⁺ and H₃F₂⁺, can be resolved to understand their relative concentrations at different HF to SbF₅ ratios. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this system due to the presence of fluorine in both the solvent (HF) and the anionic species. It allows for the direct observation and quantification of the various fluoroantimonate anions. rsc.org The spectra can distinguish between terminal and bridging fluorine atoms in polymeric anions, providing detailed structural insights. The coupling between fluorine and the antimony isotopes (¹²¹Sb and ¹²³Sb) provides further confirmation of the species' identities.

¹³C and ¹⁷O NMR: While ¹³C NMR is not directly applicable to the inorganic components of fluoroantimonic acid, it is an indispensable tool for studying the carbocations generated when organic molecules are introduced into the superacid medium. libretexts.org Similarly, ¹⁷O NMR could potentially be used in isotopic enrichment studies to probe oxygen-containing compounds protonated by the superacid, though such applications are less common for the study of the acid itself.

Table 1: Representative NMR Spectroscopic Data for Species in Fluoroantimonic Acid Note: Chemical shifts (δ) are dependent on concentration, temperature, and reference standards. The values presented are illustrative.

| Nucleus | Species | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Notes |

| ¹H | H₂F⁺ / [(HF)ₙH]⁺ | Broad, variable signals | - | Position is highly sensitive to HF/SbF₅ ratio and exchange dynamics. |

| ¹⁹F | SbF₆⁻ | ~ -109 | J(¹²¹Sb-¹⁹F) ≈ 1900 | Resonance and coupling confirm the octahedral geometry. |

| ¹⁹F | Sb₂F₁₁⁻ | Multiple resonances | - | Shows distinct signals for terminal and bridging fluorine atoms. |

| ¹⁹F | SbF₅(solv) | ~ -115 | - | Signal for antimony pentafluoride solvated in the mixture. |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is highly effective for identifying functional groups and providing structural information about the ions present in fluoroantimonic acid. The technique is sensitive to the geometry and bond strength of the cationic and anionic species.

For the solvated proton species, IR spectroscopy has been used to identify the H₂F⁺ cation. This ion exhibits a strong bending vibration (δ(HFH)) and a broad stretching vibration (ν(F-H)). bohrium.com The positions of these bands are distinct from those of liquid HF, confirming the formation of the protonated species. As the concentration of SbF₅ changes, the IR spectrum reveals shifts in the equilibria between different cationic and anionic forms. At higher concentrations of SbF₅ (e.g., above 40 mol%), the spectrum becomes dominated by features characteristic of polymeric fluoroantimonate chains, resembling the spectrum of liquid SbF₅. bohrium.com

Table 2: Key Infrared Absorption Frequencies for H₂F⁺ Cation

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(F-H) | ~3360 | F-H stretching vibration |

| δ(HFH) | ~1565 | H-F-H bending vibration |

| Data sourced from an IR investigation of HF-SbF₅ solutions. bohrium.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that measures the elemental composition and chemical state of the elements within the top few nanometers of a material. Direct analysis of the highly volatile and corrosive liquid fluoroantimonic acid via XPS is not practical under standard high-vacuum conditions.

However, XPS is a valuable tool for characterizing the surfaces of materials that have been treated with or synthesized using the superacid. For example, it can be used to analyze the residue left after evaporation of the volatile components or to study solid materials that have been functionalized or corroded by the acid. The binding energies of the F 1s and Sb 3d core levels provide information about their chemical environment. For instance, the F 1s binding energy in ionic metal fluorides is typically found in the range of 687-689 eV, while the Sb 3d₅/₂ peak for antimony in the +5 oxidation state (as in Sb₂O₅) is observed around 531 eV. xpsfitting.comresearchgate.net This data can help identify the nature of antimony and fluorine species present on a surface.

Investigation of Complex Ion Speciation in Hexafluoroantimony(1-);hydron Systems

The composition of fluoroantimonic acid is a dynamic equilibrium between various ions, and the term "this compound" or the simplified formula [H₂F]⁺[SbF₆]⁻ represents a significant oversimplification of the true speciation. alfa-chemistry.com The actual species present and their concentrations are highly dependent on the stoichiometric ratio of HF to SbF₅.

In the superacid mixture, the Brønsted acid HF donates a proton, which is then solvated by other HF molecules. Hydrogen fluoride acts as the strongest base in the system, accepting a proton to form the fluoronium ion, H₂F⁺. alfa-chemistry.com This species is a key contributor to the system's extraordinary acidity.

Spectroscopic and crystallographic studies have confirmed the existence of H₂F⁺ as well as more heavily solvated cations. libretexts.orgbohrium.com At lower concentrations of SbF₅, where there is a large excess of HF, larger proton clusters stabilized by hydrogen bonds, generically represented as [(HF)ₙH]⁺, are formed. Species such as H₃F₂⁺ have been identified in crystallized salts from HF-SbF₅ mixtures. libretexts.org As the concentration of SbF₅ increases, the amount of free HF available for solvation decreases, leading to a higher proportion of the less-solvated and highly acidic H₂F⁺ cation. hw.ac.uk

The role of the Lewis acid, antimony pentafluoride (SbF₅), is to sequester the fluoride ion (F⁻) generated from the autoionization of HF, thereby stabilizing it and shifting the equilibrium to favor the formation of solvated protons. This process results in the formation of extremely stable and weakly nucleophilic counteranions.

Proton Migration Mechanisms (e.g., Grotthuss Mechanism)

The remarkable acidity of this compound is also a consequence of the high mobility of its protons. The protons are not static; they migrate rapidly through the solution via the Grotthuss mechanism. wikipedia.org This mechanism, also known as proton jumping, describes the efficient transfer of an excess proton through a hydrogen-bonded network.

In the context of fluoroantimonic acid, the hydrogen fluoride solvent molecules form such a network. A proton associated with a fluoronium ion ([H₂F]⁺) can be transferred to an adjacent HF molecule. This transfer effectively moves the positive charge through the solution without the need for the entire cation to diffuse. wikipedia.org

The process can be visualized as a "bucket line" or relay, where each HF molecule in a chain passes a proton to its neighbor. This concerted hopping is a form of structural diffusion that is significantly faster than the translational diffusion of a discrete cation, contributing to the substance's unparalleled protonating power. The stability of the [SbF₆]⁻ anion is crucial, as its inability to strongly bind the proton facilitates this rapid exchange.

Structural Studies of Specific Hydrate Forms (e.g., Hexahydrate)

While the anhydrous form of fluoroantimonic acid is renowned for its extreme acidity, hydrated forms also exist. The hexahydrate, with the chemical formula HSbF₆·6H₂O, is a notable example. This form is synthesized through the controlled, stoichiometric addition of water to the anhydrous superacid. This hydration process is highly exothermic and must be carefully managed to prevent decomposition.

The resulting hexahydrate is a more stable crystalline solid or viscous liquid. Spectroscopic studies and synthetic considerations indicate that the six water molecules are not merely associated with the acid but are integral to its crystal structure. They are incorporated into the crystal lattice, forming an extensive hydrogen-bonding network that stabilizes the compound. This network fundamentally alters the compound's reactivity compared to its anhydrous counterpart.

While the existence and synthesis of the hexahydrate are established, detailed public-domain reports on its complete single-crystal X-ray diffraction analysis are scarce. Such an analysis would provide precise information on bond lengths, bond angles, and the specific arrangement of the oxonium ions (e.g., H₃O⁺) and water molecules around the [SbF₆]⁻ anion. However, studies on related compounds, such as oxonium hexafluoroantimonate (H₃O⁺SbF₆⁻), have been conducted, confirming the presence of the hydronium ion and the octahedral [SbF₆]⁻ anion in a crystalline lattice. acs.org It is highly probable that the hexahydrate structure consists of a central [SbF₆]⁻ anion with the proton existing as a hydrated oxonium ion, such as [H(H₂O)₆]⁺, or a network of hydronium ions and water molecules, all interconnected through strong hydrogen bonds.

| Property | Value / Description |

|---|---|

| Chemical Formula | HSbF₆·6H₂O (or F₆H₁₃O₆Sb) nih.gov |

| Molecular Weight | 344.85 g/mol nih.gov |

| Physical Form | Crystalline solid or viscous liquid |

| Key Structural Feature | Six water molecules are incorporated into the crystal lattice, forming a stabilizing hydrogen-bond network. |

Theoretical and Computational Investigations of Acidity and Reactivity

Quantum Chemical Methodologies Applied to Hexafluoroantimony(1-);hydron

A variety of computational techniques have been utilized to unravel the complexities of the fluoroantimonic acid system. These methods range from high-accuracy ab initio calculations to dynamic simulations that capture the behavior of the acid in its liquid state.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and the coupled-cluster with singles, doubles, and perturbative triples (CCSD(T)) method, offer a high degree of accuracy for determining the energetic and structural properties of molecular systems. These methods are considered the "gold standard" in quantum chemistry for their reliable predictions. scispace.com

A theoretical investigation into the mechanism of the carbon monoxide hydrogenation reaction to produce formaldehyde, catalyzed by HSbF₆ (a representation of fluoroantimonic acid), employed both MP2 and CCSD(T) methods with the aug-cc-pVDZ basis set. scispace.com This study analyzed the reaction pathways in both the gas phase and in liquid anhydrous hydrogen fluoride (B91410), with the solvent effects being approximated using a polarized continuum model. scispace.com The calculations revealed that the presence of the fluoroantimonic acid catalyst significantly reduces the activation barriers for both concerted and stepwise reaction mechanisms by as much as 67% compared to the uncatalyzed process. scispace.com The estimated activation barriers in the liquid phase were found to be 27.2 kcal/mol for the concerted mechanism and 0.8 and 26.1 kcal/mol for the stepwise mechanism, highlighting the catalytic efficiency of fluoroantimonic acid. scispace.com

These high-level calculations are crucial for understanding the catalytic activity of fluoroantimonic acid and for accurately predicting the energetics of reactions in which it participates.

Density Functional Theory (DFT) has proven to be a valuable tool for studying superacid systems, offering a balance between computational cost and accuracy. DFT calculations have been used to investigate the protonation of alkanes in HF/SbF₅ superacids using cluster models. acs.org Furthermore, a DFT study at the B3LYP/6-31++G** level of theory, with relativistic effective core potentials for antimony, was conducted on the HF/SbF₅ system. This study calculated the geometries of potential electrophilic species, such as H₂F⁺·Sb₂F₁₁⁻ and H₃F₂⁺·Sb₂F₁₁⁻, which were found to be in agreement with experimental data. researchgate.net By calculating the energies of various equilibrium reactions involving hydrogen fluoride and antimony pentafluoride, the relative concentrations of the most energetically favorable species in a 1:1 HF/SbF₅ solution were estimated. researchgate.net

Ab initio molecular dynamics (MD) simulations have provided significant insights into the dynamic nature of the fluoroantimonic acid system. These simulations can model the complex interactions and reactions occurring in the condensed phase. An ab initio MD study of the SbF₅/HF superacid system revealed that in a dilute solution, a barrierless, diffusion-limited fluorination reaction occurs, leading to the formation of the SbF₆⁻ anion and the H₂F⁺ cation. Current time information in MacKenzie County, CA.

The simulation showed that the initially formed contact ion pair evolves into a fully separated ion pair through a series of stepwise, incoherent proton jumps. Current time information in MacKenzie County, CA. This process highlights the Grotthus-type mechanism of proton transport within the superacid. On average, the SbF₆⁻ anion was observed to maintain an octahedral structure. The cationic species was identified as a protonated HF chain, which facilitates the rapid proton jump process. Current time information in MacKenzie County, CA.

Theoretical Insights into Acidity Scales and Protonating Ability

Computational chemistry plays a pivotal role in quantifying the acidity of superacids and understanding the factors that contribute to their extraordinary protonating power.

The Hammett acidity function (H₀) is a measure of acidity used for highly concentrated acids and superacids, extending beyond the conventional pH scale. Fluoroantimonic acid is recognized as the strongest superacid based on its measured H₀ value, which varies with the ratio of HF to SbF₅. wikipedia.org

For mixtures of HF and SbF₅, the H₀ value becomes increasingly negative with higher concentrations of SbF₅, indicating a significant increase in acidity. The addition of SbF₅ to HF dramatically enhances the acidity, reaching levels millions of times greater than that of 100% sulfuric acid. stackexchange.com

| Mol% SbF₅ in HF | H₀ Value |

|---|---|

| 1 | -21 |

| 4 | -21.0 |

| 5 | ~ -21.0 |

| 10 | -24 |

| >50 | -21 to -23 |

| 1:1 Mixture (estimated) | ~ -28 |

Note: The H₀ values can vary slightly between different sources and measurement techniques. researchgate.netstackexchange.com A value as low as -31.3 has also been reported. chemeurope.comquora.com

These computationally and experimentally determined values underscore the exceptional protonating capability of fluoroantimonic acid.

The extraordinary acidity of the HF/SbF₅ mixture is rooted in the powerful Lewis acidity of antimony pentafluoride (SbF₅). A key measure of Lewis acidity is the fluoride ion affinity (FIA), which is the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. Antimony pentafluoride has a very high affinity for fluoride ions, which drives the formation of the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF₆⁻). wikipedia.org

The formation of SbF₆⁻ effectively sequesters the fluoride ion, leaving a "naked" proton and thus dramatically increasing the acidity of the system. The SbF₆⁻ anion is so stable and non-nucleophilic that it does not readily interfere with the proton's reactivity. The stability of this anion is a critical factor in the superacidity of fluoroantimonic acid. While specific calculated FIA values for SbF₅ can vary depending on the computational method, its high value is a well-established indicator of its potent Lewis acidity.

Theoretical Exploration of Novel Superacidic Systems

The quest for ever-stronger acids is a significant driver of theoretical and computational research. The established potency of fluoroantimonic acid serves as a benchmark for the design and evaluation of new superacidic systems. Computational methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations, allow for the prediction of acidity in the gas phase, a fundamental measure of intrinsic molecular acidity without the complicating effects of a solvent.

Gas-phase acidity is typically quantified by the Gibbs free energy of deprotonation (ΔGacid). A lower ΔGacid value corresponds to a stronger acid. Theoretical studies have shown that the extreme acidity of HSbF6 stems from the powerful Lewis acidity of antimony pentafluoride (SbF5), which strongly binds to the fluoride ion, thereby stabilizing the resulting hexafluoroantimonate (SbF6-) anion. researchgate.net This stabilization facilitates the release of a proton.

Computational exploration of novel superacids often involves modifying known structures. One approach is the consecutive complexation of a Brønsted acid with strong Lewis acids. For instance, calculations have explored the complexation of hydrogen fluoride (HF) with multiple molecules of sulfur trioxide (SO3) or the complexation of HF with SbF5. researchgate.net These studies aim to identify new conjugate bases with even greater charge delocalization and stability than SbF6-. Researchers are actively engaged in the computational exploration of new superacids that could potentially react with even the weakest of bases. researchgate.net

Another avenue of theoretical research is the design of entirely new classes of superacids. For example, computational studies have been performed on systems containing aluminum and pentafluoroorthotellurate, leading to the synthesis and characterization of H[Al(OTeF5)4], a new Brønsted superacid. chemistryviews.org The properties of these novel acids are compared computationally to established systems like fluoroantimonic acid to place them on the acidity scale.

| Compound/System | Calculation Method | Predicted Gas-Phase Acidity (ΔGacid, kcal/mol) | Reference |

| HSbF6 | DFT B3LYP | 255.5 | researchgate.net |

| F(OSO2)4H | DFT B3LYP | 249.0 | researchgate.net |

| HBF4 | DFT B3LYP | 287.7 | researchgate.net |

| FSO3H | DFT B3LYP | 290.6 | researchgate.net |

| H2SO4 | G3(MP2) | 302.3 | researchgate.net |

| CF3SO3H (Triflic Acid) | G3(MP2) | 299.1 | researchgate.net |

Modeling Solvent Effects and Microsolvation in Superacid Solutions

The behavior of superacids in the condensed phase is profoundly influenced by the solvent. Due to the "leveling effect," common solvents are too basic to differentiate the strengths of superacids. rushim.ru Therefore, studies are conducted in extremely weakly basic solvents like liquid HF or sulfur dioxide. Computational modeling of these solutions is challenging but essential for understanding the nature of the solvated proton and the ionic species present.

Two primary approaches are used to model solvent effects: implicit (continuum) models and explicit solvent models. nih.govwikipedia.org

Implicit Solvation Models: These models, such as the Conductor-like Screening Model (COSMO) or Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. nih.govumn.edu They are computationally efficient but may fail to capture specific, short-range interactions like hydrogen bonding, which are critical in superacid solutions. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally intensive but provides a more accurate picture of the local solvent structure, or "microsolvation," around the solute. nih.gov Hybrid or "cluster-continuum" models offer a compromise by treating the first solvation shell explicitly and the bulk solvent implicitly. umn.eduumn.edu

Ab initio molecular dynamics (AIMD) simulations have provided significant insights into the SbF5/HF system. researchgate.netresearchgate.net These simulations model the motion of atoms over time, revealing the dynamic nature of the solution. Key findings from AIMD studies of fluoroantimonic acid include:

Ion Formation: The reaction between SbF5 and HF is barrierless and diffusion-limited, leading to the rapid formation of the SbF6- anion and a solvated proton. researchgate.netepa.gov

Cationic Species: The proton does not exist as a "naked" H+. Instead, it is solvated by HF molecules, forming species like H2F+, which are essentially protonated HF chains. researchgate.netresearchgate.net

Proton Transport: Protons are transported rapidly through the liquid via a Grotthuss-like proton-jump mechanism, mediated by the network of HF molecules. researchgate.net

Anionic Species: In addition to the octahedral SbF6- anion, concentrated solutions contain oligomeric anions like [Sb2F11]-, [Sb3F16]-, and even larger clusters, which have also been studied computationally. researchgate.netresearchgate.net

These computational studies show that a detailed, molecular-level understanding of solvation is crucial for explaining the unprecedented acidity and reactivity of the fluoroantimonic acid system. researchgate.netresearchgate.net

Investigations into Electron Binding and Dipole-Bound Anionic States

Theoretical calculations are used to determine the EBE of anions, which is the energy required to remove an electron from the anion to form the corresponding neutral radical. A high EBE for the conjugate base anion (e.g., SbF6-) indicates a very stable anion. Computational studies have explored the EBE of various "superhalogen" anions, a class of anions that includes hexafluoroantimonate. researchgate.net These anions have electron affinities that are higher than those of halogen atoms. The high stability and low nucleophilicity of SbF6- are direct consequences of its electronic structure, where the negative charge is effectively delocalized over the seven atoms. guidechem.com

| Anion/Molecule | Property Investigated | Key Computational Finding | Reference |

| SbF6- | Electron Binding Energy | High EBE, characteristic of a stable superhalogen anion. | researchgate.net |

| SbF6- | Molecular Geometry | Octahedral geometry with an average Sb-F bond length of 1.9 Å in solution. | researchgate.netepa.gov |

| (HF)2 | Dipole-Bound State | Predicted adiabatic electron detachment energy of 396 cm-1. | utah.edu |

| CH3CN | Dipole-Bound State | Predicted vertical electron detachment energy of 112 cm-1, showing good agreement with experimental data. | utah.edu |

Mechanistic Studies of Hexafluoroantimony 1 ;hydron Catalyzed Reactions

Fundamental Protonation Mechanisms in Superacidic Environments

The extraordinary protonating ability of fluoroantimonic acid is a cornerstone of its utility in mechanistic studies. patsnap.com It can protonate even extremely weak bases, a feat unattainable by traditional acids. patsnap.compatsnap.com This capability allows for the investigation of fundamental protonation mechanisms in environments of extreme acidity.

Fluoroantimonic acid's immense strength enables the protonation of a vast array of weak bases. patsnap.comwikipedia.org Even substances typically considered non-basic, such as hydrogen fluoride (B91410) itself, act as bases in the presence of the SbF₅ Lewis acid, forming the fluoronium ion (H₂F⁺), which contributes significantly to the medium's acidity. wikipedia.org The superacid can protonate nearly all organic compounds, a property that is fundamental to its role in catalyzing organic reactions. wikipedia.orgchemeurope.com This near-universal protonating power allows for the study of the structure and reactivity of the resulting conjugate acids, providing insight into their electronic structure and subsequent reaction pathways. The protonation of weak organic bases often leads to the formation of stable cationic species that can be characterized by various spectroscopic techniques. societechimiquedefrance.fr

A remarkable characteristic of fluoroantimonic acid is its ability to protonate both saturated and unsaturated hydrocarbons. patsnap.comchemeurope.comsocietechimiquedefrance.fr This has profound implications for understanding the chemistry of these seemingly inert molecules.

Unsaturated hydrocarbons, such as alkenes and alkynes, are readily protonated to form carbocations. societechimiquedefrance.fr This process is a key step in many acid-catalyzed reactions, including polymerization and alkylation. The stability of the resulting carbocations in the superacidic medium allows for detailed spectroscopic study of their structure and rearrangement reactions.

Even saturated hydrocarbons (alkanes), which lack π-electron systems and are notoriously unreactive towards conventional acids, can be protonated by fluoroantimonic acid. libretexts.orgsocietechimiquedefrance.fr This process involves the protonation of a C-H or C-C σ-bond to form a pentacoordinate carbocation, often referred to as a carbonium ion. wikipedia.orgsocietechimiquedefrance.fr For instance, methane (B114726) can be protonated to form the methanonium ion (CH₅⁺), which can then undergo further reactions like H-D exchange in deuterated superacids or condensation to form larger hydrocarbons. libretexts.org20.210.105 Similarly, isobutane (B21531) and neopentane (B1206597) react with fluoroantimonic acid to yield the tert-butyl carbocation. wikipedia.orgchemeurope.com

| Hydrocarbon Substrate | Resulting Carbocation | Significance |

|---|---|---|

| Methane (CH₄) | Methanonium ion (CH₅⁺) | Demonstrates the ability to protonate C-H σ-bonds, enabling reactions like H-D exchange and condensation. libretexts.org20.210.105 |

| Isobutane ((CH₃)₃CH) | tert-Butyl cation ((CH₃)₃C⁺) | Illustrates the formation of a stable tertiary carbocation through hydride abstraction. wikipedia.orgchemeurope.com |

| Neopentane ((CH₃)₄C) | tert-Butyl cation ((CH₃)₃C⁺) | Shows the generation of a carbocation via protolysis of a C-C bond. wikipedia.orgchemeurope.com |

Formation and Stabilization of Electron-Deficient Cations

The extremely low nucleophilicity of the hexafluoroantimonate anion (SbF₆⁻) is crucial for the formation and stabilization of highly reactive, electron-deficient cations in superacidic media. libretexts.orgsocietechimiquedefrance.fr This allows for their direct observation and characterization, providing invaluable data for mechanistic studies.

Fluoroantimonic acid is a premier reagent for the generation of stable, long-lived carbocations. societechimiquedefrance.fr These reactive intermediates can be prepared from various precursors, such as alkyl halides, alcohols, or hydrocarbons, in the superacid medium. rushim.ru The resulting carbocations can then be studied at low temperatures using techniques like nuclear magnetic resonance (NMR) spectroscopy. rushim.ruacs.org For example, the tert-butyl cation has been readily generated from isobutane and characterized in fluoroantimonic acid. wikipedia.org The ability to generate and maintain high concentrations of carbocations has been instrumental in understanding their structure, stability, and rearrangement reactions, such as 1,2-hydride and 1,2-alkyl shifts. societechimiquedefrance.fr

| Precursor | Generated Carbocation | Characterization Method |

|---|---|---|

| 2-Chloro(or bromo)-5-(1′-Me₃SiO-1′-trifluoromethyl-alkyl)thiophenes | Trifluoroalkyl carbocations of the thiophene (B33073) series | Low-temperature NMR spectroscopy acs.org |

| Isobutane | tert-Butyl cation | Spectroscopic studies wikipedia.org |

| Neopentane | tert-Butyl cation | Spectroscopic studies chemeurope.com |

Beyond carbocations, fluoroantimonic acid has been employed in the study of other important electron-deficient species. Oxonium ions, which are key intermediates in many acid-catalyzed reactions involving oxygen-containing compounds, can be generated and stabilized in superacidic media. nih.gov For example, the protonation of alcohols in fluoroantimonic acid leads to the formation of alkyloxonium ions, which can be studied to understand their role in dehydration and substitution reactions. 20.210.105

Similarly, halonium ions, which are cyclic or open-chain cations containing a positively charged halogen atom, have been prepared and characterized in superacid solutions. nih.gov These ions are important intermediates in the electrophilic halogenation of alkenes. The use of fluoroantimonic acid has allowed for the isolation and structural elucidation of these transient species, confirming their proposed role in reaction mechanisms.

Detailed Reaction Mechanism Elucidation via Superacid Catalysis

The ability to generate and stabilize reactive intermediates makes fluoroantimonic acid a powerful tool for the detailed elucidation of reaction mechanisms. patsnap.comsocietechimiquedefrance.fr By studying the behavior of these intermediates under controlled conditions, chemists can gain a deeper understanding of the stepwise processes that govern complex chemical transformations.

One area where superacid catalysis has been particularly insightful is in the study of hydrocarbon transformations, such as isomerization and alkylation. patsnap.comsocietechimiquedefrance.fr For example, the isomerization of straight-chain alkanes to their branched isomers, a crucial process in the production of high-octane gasoline, proceeds through carbocation intermediates that can be directly observed in superacidic media. societechimiquedefrance.frstackexchange.com The mechanism involves the initial protonation of the alkane (or a trace olefin impurity) to form a carbocation, which then undergoes a series of rearrangements to more stable branched isomers before being quenched. stackexchange.com

Furthermore, fluoroantimonic acid has been used to study electrophilic substitution reactions on methane, the simplest alkane. societechimiquedefrance.fr20.210.105 For instance, the superacid-catalyzed oxygenation of methane with hydrogen peroxide to produce methanol (B129727) has been shown to proceed via the electrophilic insertion of protonated hydrogen peroxide into the C-H bond. 20.210.105 The resulting protonated methanol is stabilized in the superacidic medium, preventing further oxidation. 20.210.105 These studies provide fundamental insights into the activation of C-H bonds, a long-standing challenge in chemistry. patsnap.com

Hydrocarbon Transformations (e.g., Isomerization, Cracking, Cleavage, Dehydrogenation)

The extreme acidity of hexafluoroantimony(1-);hydron facilitates the transformation of saturated hydrocarbons, which are typically inert. These reactions proceed through the formation of pentacoordinated carbonium ions upon protonation of a C-H or C-C sigma bond. These transient species can then evolve into trivalent carbenium ions, which are key intermediates in isomerization, cracking, cleavage, and dehydrogenation processes. chemcess.combu.edu

Isomerization: The skeletal isomerization of linear alkanes to their more highly branched isomers is a crucial process for enhancing the octane (B31449) number of gasoline. In the presence of this compound, this transformation is initiated by the protonation of the alkane to form a carbenium ion. This is followed by a series of rearrangements, typically involving 1,2-hydride and 1,2-methide shifts, to yield a more stable tertiary carbenium ion. The catalytic cycle is completed by a hydride transfer from a neutral alkane molecule to the carbenium ion, releasing the isomerized alkane and regenerating a carbenium ion to propagate the chain reaction. researchgate.net Low reaction temperatures are generally favored in superacid systems as they lead to equilibria with higher proportions of the desired branched isomers. societechimiquedefrance.fr

Cracking and Cleavage: Catalytic cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones. In the context of superacid catalysis, cracking often occurs as a competing reaction during isomerization. The mechanism involves the β-scission of a larger carbenium ion into a smaller, more stable carbenium ion and an olefin. The extreme acidity of this compound can promote the protonation of C-C bonds, leading to direct cleavage of the hydrocarbon chain. Theoretical studies on alkane activation in superacidic media suggest that the interconversion of pentacoordinated carbonium ions can lead to products arising from C-C bond protonation. researchgate.net This process is particularly relevant in the transformation of heavy oil fractions into lighter products. nih.gov

Dehydrogenation: The dehydrogenation of alkanes to alkenes is another important transformation catalyzed by superacids. The mechanism is believed to involve the protonation of a C-H bond to form a carbonium ion, which then eliminates a molecule of hydrogen (H₂) to form a carbenium ion. This carbenium ion can then lose a proton to form an olefin. While this process is conceptually straightforward, it often competes with other reactions such as isomerization and cracking.

Alkylation and Acylation Reactions

This compound is an effective catalyst for Friedel-Crafts alkylation and acylation reactions, which are fundamental processes for forming carbon-carbon bonds with aromatic rings.

Alkylation: In Friedel-Crafts alkylation, an alkyl group is introduced into an aromatic ring. When catalyzed by this compound, the reaction can proceed with various alkylating agents, including alkyl halides and alkenes. The superacid facilitates the formation of a carbocation from the alkylating agent. For instance, with an alkyl halide, the acid assists in the cleavage of the carbon-halogen bond. With an alkene, the acid protonates the double bond to generate a carbocation. This highly electrophilic carbocation is then attacked by the electron-rich aromatic ring, leading to the formation of an arenium ion (a sigma complex). The subsequent loss of a proton from the arenium ion restores aromaticity and yields the alkylated product. mt.combeilstein-journals.org Due to the high reactivity of the carbocation intermediates, rearrangements to form more stable carbocations are common.

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or an acid anhydride (B1165640) as the acylating agent. This compound catalyzes this reaction by promoting the formation of a highly electrophilic acylium ion (R-C≡O⁺). study.com The acylium ion is resonance-stabilized and therefore does not undergo rearrangement, which is a significant advantage over the alkylation reaction. The acylium ion then attacks the aromatic ring in a similar manner to the carbocation in alkylation, forming an arenium ion. Deprotonation of the arenium ion yields the acylated aromatic compound, which is typically a ketone. chemcess.comkhanacademy.org

Hydrogenation Reactions Catalyzed by this compound

While more commonly associated with oxidation and rearrangement reactions, the strong protonating power of this compound can also facilitate certain hydrogenation reactions by activating the substrate towards nucleophilic attack by a hydride source.

| Reaction Step | Description | Calculated Energy Change (kcal/mol) |

|---|---|---|

| 1 | Protonation of Acetaldehyde | Spontaneous (barrier-less) |

| 2 | Formation of Ethanol | - |

| 3 | Protonation of Ethanol | - |

| Overall Reaction | -63 |

The hydrogenation of olefins in the presence of a superacid like this compound follows a mechanism distinct from transition-metal-catalyzed hydrogenations. The initial step is the protonation of the olefin's double bond by the superacid, leading to the formation of a carbenium ion. This is the same initial step as in olefin polymerization and hydration. For hydrogenation to occur, a source of hydride ions is required. In some superacid-catalyzed reactions, other hydrocarbon molecules present in the reaction mixture can act as hydride donors. The carbenium ion abstracts a hydride from a donor molecule, resulting in the formation of the saturated alkane and a new carbenium ion from the donor molecule, thus propagating a chain reaction. This type of reaction is often referred to as ionic hydrogenation.

Isobutene Hydration Mechanisms

The hydration of isobutene to form tert-butanol (B103910) is an industrially important reaction that can be efficiently catalyzed by strong acids. Theoretical studies have elucidated the mechanism of this reaction when catalyzed by this compound. The mechanism is notably simpler than with weaker acids.

The reaction begins with the formation of an initial complex between isobutene, the superacid, and a water molecule. This is followed by the protonation of the isobutene double bond by the superacid, which leads to the formation of a stable tertiary butyl carbocation ((CH₃)₃C⁺) and the hexafluoroantimonate anion (SbF₆⁻). This step is significantly exergonic. The tertiary carbocation then reacts with the water molecule, which acts as a nucleophile. The oxygen atom of the water molecule attacks the carbocation, a process that involves surmounting a small activation energy barrier. The final product is not tert-butanol directly, but rather its protonated form, the tert-butyloxonium ion, paired with the hexafluoroantimonate anion, forming an ionic salt: [((CH₃)₃COH₂)]⁺[SbF₆]⁻.

| Reaction Stage | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Initial Complex | Isobutene + HSbF₆ + H₂O | 0.0 |

| Intermediate | (CH₃)₃C⁺ interacting with SbF₆⁻ and H₂O | -26.3 |

| Transition State | Attack of H₂O on (CH₃)₃C⁺ | -23.7 |

| Final Product | [((CH₃)₃COH₂)]⁺[SbF₆]⁻ | - |

Proton-Deuterium Exchange Reactions

The immense acidity of this compound facilitates the protonation of even exceedingly weak bases, a property that has been leveraged to study fundamental proton transfer processes through proton-deuterium (H/D) exchange reactions. In this superacid medium, substrates that are inert to H/D exchange under normal acidic conditions can be readily deuterated.

Mechanistic studies of H/D exchange in superacids like this compound reveal a process driven by the high chemical potential of the proton. The exchange typically proceeds through the formation of a transient, protonated (or deuteronated) intermediate. The general mechanism can be described as follows:

Protonation/Deuteronation: A substrate molecule (Sub-H) is protonated by the superacid to form a highly reactive cation [Sub-H₂]⁺. In a deuterated superacid system (e.g., DF/SbF₅), the substrate is deuteronated to [Sub-HD]⁺.

Isotopic Exchange: The protonated/deuteronated species exists in a dynamic equilibrium with the superacid medium. This allows for the exchange of protons for deuterons.

Deprotonation/Dedeuteronation: The isotopically exchanged cation, [Sub-D₂]⁺ or [Sub-HD]⁺, can then lose a proton or deuteron (B1233211) to the weakly basic counterion (e.g., SbF₆⁻) or another substrate molecule, resulting in the deuterated product (Sub-D).

The extent and rate of H/D exchange are influenced by the basicity of the substrate and the acidity of the superacid medium. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in monitoring these exchange reactions. By observing the changes in the proton and deuterium (B1214612) NMR spectra over time, the kinetics and mechanism of the exchange process can be elucidated.

A key application of these studies is in the investigation of otherwise unobservable protonated species, as the incorporation of deuterium can provide valuable structural and dynamic information.

Studies on the Behavior of Protonated Hydronium Dications

One of the most remarkable applications of this compound has been in the study of the protonated hydronium dication, H₄O²⁺. The existence of this species, which involves the protonation of a hydronium ion (H₃O⁺), is only possible in the most extreme superacidic environments where the protonating power is sufficient to overcome the strong electrostatic repulsion of adding a proton to an already cationic species. acs.org

The formation and behavior of H₄O²⁺ in this compound have been inferred from hydrogen/deuterium isotopic exchange studies. acs.org Specifically, the exchange of D₂H¹⁷O⁺ in HF:SbF₅ and DH₂¹⁷O⁺ in DF:SbF₅ provided evidence for the transient formation of the H₄O²⁺ dication. acs.org

Theoretical Calculations and Structural Insights:

Structure: Computational studies predict that the H₄O²⁺ dication possesses a tetrahedral (T_d) symmetry, analogous to the isoelectronic methane (CH₄) and ammonium (B1175870) (NH₄⁺) ions. researchgate.net

Stability: While H₄O²⁺ represents a local minimum on the potential energy surface, it is thermodynamically unstable with respect to dissociation into a hydronium ion (H₃O⁺) and a proton (H⁺). researchgate.net However, the extreme stability of the counterion (SbF₆⁻) in fluoroantimonic acid helps to stabilize this highly electrophilic dication.

The study of the H₄O²⁺ dication in this compound provides fundamental insights into the limits of protonation and the nature of chemical bonding in highly electron-deficient species.

Role of Superacid in Overcoming Kinetic Barriers and Facilitating Novel Pathways

The extraordinary acidity of this compound plays a crucial role in catalysis by providing reaction pathways with significantly lower activation energies compared to conventional acid catalysts. This allows reactions to proceed at lower temperatures and can lead to the formation of products that are inaccessible under less acidic conditions. patsnap.compatsnap.com The primary mechanism through which this is achieved is the generation of highly reactive carbocation intermediates. patsnap.compatsnap.com

Overcoming Kinetic Barriers in Hydrocarbon Isomerization:

A classic example of this compound's catalytic prowess is in the isomerization of alkanes. patsnap.com Straight-chain alkanes, which are kinetically stable and unreactive towards conventional acids, can be readily isomerized to their more branched, higher-octane isomers in the presence of this superacid. patsnap.com

The mechanism involves the following key steps:

Protonation of a C-H or C-C σ-bond: The superacid is strong enough to protonate a sigma bond in the alkane, leading to the formation of a pentacoordinated carbonium ion. wikipedia.org

Formation of a Carbenium Ion: This unstable carbonium ion can then eliminate a molecule of hydrogen (H₂) to form a more stable, trivalent carbenium ion.

Carbocation Rearrangement: The resulting carbenium ion can undergo rapid skeletal rearrangements, such as hydride and alkyl shifts, to form more stable, branched carbocation isomers.

Hydride Transfer: The branched carbenium ion can then abstract a hydride ion from another straight-chain alkane molecule, yielding the branched alkane product and a new carbenium ion to continue the catalytic cycle.

The ability of this compound to generate and stabilize these carbocationic intermediates is key to overcoming the high kinetic barriers associated with alkane isomerization.

Facilitating Novel Synthetic Pathways:

The generation of carbocations in superacidic media opens up a plethora of possibilities for novel organic syntheses. patsnap.comnih.gov These highly electrophilic intermediates can undergo a variety of reactions that are not feasible with less reactive precursors. Some examples of novel pathways facilitated by this compound include:

Alkylation and Acylation: The generation of carbocations allows for the alkylation and acylation of a wide range of substrates, including aromatic compounds and even alkanes. patsnap.com

Polymerization: The strong electrophilicity of carbocations can initiate the polymerization of alkenes and other unsaturated monomers. patsnap.com

Novel Rearrangements: The long lifetimes of carbocations in superacidic media can allow for complex skeletal rearrangements, leading to the formation of unique and intricate molecular architectures. patsnap.com

The following table provides a summary of the types of reactions catalyzed by this compound and the key reactive intermediates involved.

| Reaction Type | Substrate Example | Reactive Intermediate | Product Type |

| Isomerization | n-Butane | Butyl cation | Isobutane |

| Alkylation | Benzene (B151609) + Ethene | Ethyl cation | Ethylbenzene |

| Polymerization | Propene | Propyl cation | Polypropylene |

Advanced Applications in Organic Synthesis and Catalysis Research

Facilitation of Challenging Chemical Transformations

The extraordinary protonating power of hexafluoroantimony(1-);hydron allows it to catalyze chemical transformations that involve high activation barriers. acs.orgmdpi.com It can activate typically unreactive C-H and C-C bonds, opening new pathways for carbon-carbon bond formation and skeletal rearrangements. acs.orgacs.org Its ability to generate highly reactive carbocations makes it an invaluable tool for promoting challenging reactions. acs.org

Research has demonstrated its effectiveness in significantly reducing the activation energy for various processes. For instance, in the hydrogenation of carbon monoxide to produce formaldehyde, the HSbF₆ superacid catalyst was found to lower the activation barriers by as much as 67% compared to the uncatalyzed reaction, making the process more feasible. acs.org Similarly, theoretical studies on the addition of water (hydration) and hydrogen sulfide (B99878) (hydrosulfurization) to isobutene showed that HSbF₆ was more effective at reducing the activation barrier than conventional acids like sulfuric acid. mdpi.com

Table 1: Examples of Challenging Transformations Catalyzed by this compound

| Transformation | Substrate(s) | Key Finding |

|---|---|---|

| Carbon Monoxide Hydrogenation | CO + H₂ | The catalyst significantly reduces activation barriers (by 67%) for the formation of formaldehyde. acs.org |

| Alkene Hydration | Isobutene + H₂O | The superacid catalyst provides a more effective reduction in the reaction's activation barrier compared to sulfuric acid. mdpi.com |

| Alkene Hydrosulfurization | Isobutene + H₂S | The use of the superacid catalyst leads to a significant reduction of the activation barrier for the reaction. mdpi.com |

| Isomerization | Tetrahydrodicyclopentadiene | Serves as a convenient superacid catalyst for the isomerization to adamantane. acs.org |

Directed Synthesis of Complex Organic Molecules and Fluorinated Compounds

This compound serves as a powerful fluorinating agent and a catalyst in the synthesis of complex organic molecules, particularly those containing fluorine. nih.gov The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly alter their metabolic stability, lipophilicity, and bioavailability. nih.govuoh.edu.iq This superacid facilitates the production of fluorinated pharmaceuticals, high-performance fluoropolymers like Teflon, and specialized fluorinated surfactants. nih.gov The synthesis of fluorinated compounds is crucial, as an estimated 20% of all commercialized medicines contain at least one fluorine atom. researchgate.net

Catalysis in Polymerization Processes

The potent acidity of this compound makes it an effective catalyst for various polymerization reactions, including those that proceed via cationic mechanisms. acs.org It is particularly useful for initiating the polymerization of monomers that can form stable cationic intermediates.

This compound, in both its anhydrous (HSbF₆) and hexahydrate (HSbF₆·6H₂O) forms, has been successfully used to catalyze the ring-opening polymerization of epoxidized soybean oil (ESO). acs.orgnih.gov This reaction produces highly cross-linked, biodegradable polymers from a renewable bio-based feedstock. acs.orgacs.org The resulting polymerized ESO materials are typically insoluble in common solvents and exhibit thermal stability at temperatures up to 200°C, with decomposition occurring above 350°C. acs.org Characterization of these polymers has been performed using a variety of analytical techniques, including infrared spectroscopy (IR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). nih.gov

Table 2: Properties of Polymerized Epoxidized Soybean Oil (ESO) Catalyzed by Fluoroantimonic Acid

| Catalyst Form | Polymer Product | Glass Transition Temp. (Tg) | Thermal Stability |

|---|---|---|---|

| Fluoroantimonic acid hexahydrate (HSbF₆·6H₂O) | SA-RPESO | -13°C to -21°C | Stable up to 200°C |

| Anhydrous fluoroantimonic acid (HSbF₆) | SAA-RPESO | -13°C to -21°C | Stable up to 200°C |

Cationic polymerization is a form of chain-growth polymerization initiated when a cationic species transfers a charge to a monomer, making it reactive. wikipedia.org Monomers suitable for this process are typically nucleophilic, such as alkenes with electron-donating substituents or certain heterocycles, and must be able to form a stable cation. wikipedia.org

The mechanism begins with initiation, where the superacid provides a proton (H⁺) that attacks the monomer (e.g., an alkene) to generate a carbocation. This highly reactive carbocation then attacks another monomer molecule in the propagation step, extending the polymer chain. The process continues as long as the cationic chain end remains active. wikipedia.org The exceptional effectiveness of this compound in these reactions stems from the nature of its counterion, SbF₆⁻. acs.orgacs.org This anion is very large, stable, and non-nucleophilic, meaning it does not readily react with or neutralize the growing carbocationic chain end. acs.orgwikipedia.org This stability prevents premature termination and allows for the formation of long polymer chains. acs.org

Use as a Protonating Solvent for Specialized Chemical Reactions

Due to its extreme strength, this compound can function as a protonating solvent, capable of protonating nearly all organic compounds. researchgate.netacs.org It can even protonate exceptionally weak bases such as hydrocarbons to generate pentacoordinate carbocations (carbonium ions). researchgate.net This ability to create highly reactive and otherwise inaccessible intermediates makes it a unique medium for studying chemical phenomena and reaction mechanisms under superacidic conditions. acs.org

Development of Novel Catalytic Systems Utilizing Fluoroantimonate Anions

Beyond its direct use as a Brønsted superacid, the hexafluoroantimonate (SbF₆⁻) anion is a critical component in the design of novel catalytic systems. Its primary role is to act as a large, non-coordinating anion that can stabilize highly reactive cationic species without interfering in the catalytic cycle. acs.orgacs.org

This property has been exploited to synthesize and isolate novel cationic metal complexes that are active catalysts. For example, the SbF₆⁻ anion has been used to stabilize cationic copper(I) and silver(I) complexes containing multiple ethylene (B1197577) ligands, which are relevant to catalyst development. acs.org The anion is also a key component in certain ionic liquids, which are gaining importance as catalysts and environmentally friendly solvents for chemical transformations. nih.govacs.org

Furthermore, the fluoroantimonate anion is utilized in advanced catalyst designs, such as binary acid systems. In one such system, the counteranion of a chiral N-triflyl phosphoramide (B1221513) (an organosuperacid) acts as a flexible-coordinating ligand for a bismuth catalyst, enabling highly enantioselective reactions. wikipedia.org The anion's unique properties have also been instrumental in preparing novel chemical species, such as salts of protonated sulfuric acid ([H₃SO₄]⁺[SbF₆]⁻), by preventing the self-ionization that would otherwise occur.

Applications in the Synthesis and Characterization of Exotic Cationic Species (e.g., Tetraxenonogold Complexes)

The extreme acidity of this compound, commonly known as fluoroantimonic acid, and its ability to generate exceptionally weakly coordinating anions, make it a unique medium for the synthesis and stabilization of highly reactive and exotic cationic species. patsnap.comchemeurope.com These species, often thermodynamically unstable under normal conditions, can be generated and characterized within the superacidic environment provided by the mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅). chemeurope.comwikipedia.org A paramount example of this application is the synthesis of the first compound containing a bond between a noble gas (xenon) and a noble metal (gold), the tetraxenonogold(II) cation ([AuXe₄]²⁺). researchgate.net

The formation of the [AuXe₄]²⁺ cation is achieved by the reduction of gold(III) fluoride (AuF₃) with elemental xenon in a solution of fluoroantimonic acid. oregonstate.edu The superacid serves a dual purpose in this reaction. Firstly, its immense protonating power facilitates the reaction pathways leading to the formation of the gold(II) center. Secondly, the fluoride acceptor capability of SbF₅ leads to the in-situ formation of the hexafluoroantimonate anion (SbF₆⁻) and its dimer, the undecfluorodiantimonate anion ([Sb₂F₁₁]⁻). chemeurope.com These anions are exceptionally poor nucleophiles and bases, a property that is critical for preventing the decomposition of the highly electrophilic [AuXe₄]²⁺ cation. researchgate.netsci-hub.se

The resulting salt, [AuXe₄]²⁺([Sb₂F₁₁]⁻)₂, has been isolated and characterized by single-crystal X-ray diffraction, providing definitive proof of the existence of a covalent bond between gold and xenon. researchgate.net The [AuXe₄]²⁺ cation exhibits a square-planar geometry with gold at the center, coordinated to four xenon atoms. researchgate.netoregonstate.edu

Detailed crystallographic studies have revealed at least two different solid-state modifications of the compound, which differ primarily in the interactions between the cation and the [Sb₂F₁₁]⁻ anions. oregonstate.edu

| Crystal Modification | Parameter | Value (pm) |

|---|---|---|

| Triclinic | Au-Xe1 Bond Length | 273.30 |

| Au-Xe2 Bond Length | 274.98 | |

| Au-Xe3 Bond Length | 277.79 | |

| Au-Xe4 Bond Length | 274.56 | |

| Tetragonal | Au-Xe1 Bond Length | 273.7 |

| Au-Xe2 Bond Length | 275.9 | |

| Au-Xe3 Bond Length | 267.0 |

Emerging Research Areas and Future Directions

Exploration in Advanced Materials Science and Nanotechnology

The unique properties of superacids are being explored for the creation of novel materials with advanced functionalities. While direct applications of fluoroantimonic acid are often challenging due to its extreme corrosiveness, it serves as a benchmark and a catalyst in developing specialized materials.

The field of organic electronics relies on the precise synthesis and modification of semiconducting polymers and molecules. While fluoroantimonic acid itself is generally too reactive for direct use in the synthesis of delicate organic semiconductors, the broader class of superacids is finding applications in this area. Research has shown that other superacids, such as bis(trifluoromethane)sulfonimide and nonafluorobutane sulfonic acid, can be used for the surface passivation of crystalline silicon, a critical step in reducing recombination centers in photovoltaic devices. acs.orgresearchgate.netresearchgate.net This process enhances the optoelectronic properties of the silicon wafer, achieving a level of passivation comparable to state-of-the-art methods. acs.orgresearchgate.net

Lewis superacids are also investigated as catalysts in the synthesis of photovoltaic materials and for modifying semiconductor properties through doping. patsnap.com These applications highlight an emerging area where the principles of superacidity, pioneered by compounds like fluoroantimonic acid, are adapted to create and enhance materials for organic electronics and photovoltaics.

Fluoroantimonic acid's role as a powerful catalyst is well-established in several industrial processes. In the petrochemical industry, it is used to catalyze reactions such as isomerization and alkylation, which are crucial for producing high-octane gasoline. patsnap.com Its ability to protonate hydrocarbons facilitates the formation of carbocation intermediates, enabling transformations that are difficult to achieve with conventional acids. wikipedia.org

In materials science, its applications include:

Fluoropolymer Production: It can act as a catalyst in the synthesis of high-performance fluoropolymers, which are valued for their chemical resistance and thermal stability. irb.hr

Semiconductor Etching: In the electronics industry, fluoroantimonic acid is used for etching silicon wafers, a key process in the manufacturing of advanced semiconductors and microelectronic devices. patsnap.comirb.hr

Integration with Advanced Analytical Techniques in Research

The extreme protonating ability of superacids is being investigated for its potential to enhance advanced analytical techniques, particularly in the field of mass spectrometry.

In electrospray ionization mass spectrometry (ESI-MS), generating protein ions with multiple charges (highly charged ions) is advantageous for structural analysis and tandem mass spectrometry experiments. researchgate.net This has led to the development of "supercharging" reagents, which are additives that increase the charge state of protein ions. rsc.orgresearchgate.net

However, research indicates that strong Brønsted acids with pKa values below zero, such as fluoroantimonic acid, are generally ineffective for protein supercharging. rsc.org Instead of increasing the positive charge on the protein, the anions of these strong acids (in this case, hexafluoroantimonate, SbF₆⁻) can form adducts with the protein, neutralizing charge sites and leading to wider, less useful charge state distributions. rsc.org The most effective supercharging agents are typically low-volatility organic molecules like m-nitrobenzyl alcohol or propylene (B89431) carbonate, which are thought to alter the properties of the ESI droplet to promote higher charging. rsc.orgrsc.org Therefore, while the study of superacids has informed this field, direct application of fluoroantimonic acid is counterproductive, guiding research towards different classes of charge-enhancing additives.

Research Towards Alternative Superacid Systems and Controlled Reactivity

The significant handling challenges and extreme reactivity of liquid superacids like fluoroantimonic acid have spurred research into safer and more controllable alternatives. The primary goal is to retain the high acidity while improving stability, ease of use, and environmental friendliness.

Two major classes of alternative systems are:

Solid Superacids: These materials, such as sulfated metal oxides (e.g., sulfated zirconia) and specially treated zeolites, possess superacidic sites on their surface. wikipedia.orgsapub.orgresearchgate.netresearchgate.net They offer significant advantages over liquid superacids, including easier separation from reaction products, potential for regeneration and recycling, and reduced corrosivity (B1173158) and environmental hazards. sapub.orgresearchgate.net They are actively researched for a wide range of catalytic applications, including alkylation, isomerization, and cracking. researchgate.netresearchgate.net

Carborane Superacids: This class of single-component superacids, such as H(CHB₁₁Cl₁₁), derives its extraordinary strength from the extreme stability and low nucleophilicity of the carborane anion. wikipedia.orgnih.govresearchgate.net Unlike fluoroantimonic acid, where the anion can still exhibit some reactivity, the carborane anion is exceptionally inert. nih.gov This unique property leads to what are termed "strong yet gentle" acids, which can protonate very weak bases without causing the destructive side reactions often seen with fluoroantimonic acid. nih.govresearchgate.net This allows for the isolation of highly reactive cations like protonated benzene (B151609) (C₆H₇⁺) as stable salts at room temperature. nih.gov

The table below summarizes key characteristics of these alternative superacid systems.

| Superacid System | Form | Key Advantages | Research Focus |

| Solid Superacids | Solid | Easier handling and separation, recyclable, reduced corrosion, environmentally benign. sapub.orgresearchgate.net | Catalysis in petrochemicals, fine chemical synthesis. researchgate.netresearchgate.net |

| Carborane Acids | Solid | "Strong yet gentle," extremely stable and non-coordinating anion, less destructive. nih.govresearchgate.net | Isolation of reactive cations, fundamental chemical research. nih.gov |

Computational Predictions for Unexplored Superacidic Systems

Advances in computational chemistry are accelerating the discovery and design of new superacids. Theoretical calculations allow researchers to predict the acidity and stability of novel molecular structures before attempting complex and potentially hazardous syntheses.

Density Functional Theory (DFT) and other ab initio methods are being used to:

Design Novel Organic Superacids: Researchers can computationally design new organic molecules with superacidic properties, for instance, by attaching multiple electron-withdrawing groups to an organic skeleton. irb.hrrsc.org These in silico methods can predict acidities that may exceed traditional mineral acids by many orders of magnitude. irb.hr

Predict Acid Strength: Quantitative Structure-Property Relationship (QSPR) models have been developed to correlate the molecular structure of Lewis-Brønsted superacids with their acid strength, providing valuable insights for designing more potent systems. nih.gov

Explore New Chemical Spaces: Computational tools are used to investigate entirely new classes of superacids. For example, theoretical studies have explored "caralumane" superacids, which are analogues of carboranes where boron atoms are replaced with aluminum, predicting them to have significant Lewis and Brønsted superacid character. utah.edu

These computational approaches provide powerful guidance for experimental efforts, making the search for the next generation of superacids more efficient and targeted. rsc.org

Future Prospects in Acid-Catalyzed Organic Transformations

The exceptional protonating power of hexafluoroantimony(1-);hydron continues to position it at the forefront of research into acid-catalyzed organic transformations. Future prospects are centered on harnessing its immense reactivity to drive reactions that are difficult or impossible with conventional acids, while also developing novel catalytic systems that are more selective, stable, and environmentally benign.

Emerging research is focused on expanding the utility of this superacid beyond its current applications in areas like alkylation and isomerization. patsnap.compatsnap.com The primary goals are to facilitate new synthetic pathways, activate traditionally unreactive molecules, and design more sophisticated catalytic processes. patsnap.compatsnap.com

Key areas of future development include:

Development of Novel Catalytic Systems: A significant thrust of future research is the development of new catalytic systems based on this compound. patsnap.com This includes efforts to create solid superacid catalysts, which offer advantages in terms of separation, reusability, and reduced corrosiveness compared to their liquid counterparts. researchgate.net The aim is to design catalysts that retain the high acidity of this compound while offering improved handling and process efficiency. dataintelo.com

Activation of Unreactive Bonds: The extreme acidity of this compound enables the protonation of exceptionally weak bases, opening up new possibilities for activating stable chemical bonds. patsnap.com Future research will likely focus on its ability to promote the cleavage of traditionally inert C-H and C-C bonds in hydrocarbons, enabling their conversion into more valuable functionalized molecules. patsnap.com Furthermore, recent discoveries in Lewis superacidity, inspired by compounds stronger than antimony pentafluoride, point toward a future where such catalysts could be used to break extremely robust carbon-fluorine and sulfur-fluorine bonds. myscience.orgpopularmechanics.com This could allow for the conversion of non-biodegradable fluorinated hydrocarbons and potent greenhouse gases into sustainable chemicals. myscience.orgclimatechange.ie

Advanced Organic Synthesis: The pharmaceutical and materials science industries are expected to drive significant future demand for superacid-catalyzed reactions. dataintelo.com Research is aimed at utilizing this compound for the synthesis of complex organic molecules and pharmaceutical intermediates. patsnap.com Its role in producing fluorinated compounds is particularly noteworthy, as the introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. nus.edu.sg In materials science, it facilitates the production of high-performance fluoropolymers with exceptional chemical and thermal resistance. nus.edu.sg

Sustainable and Green Chemistry: There is a growing interest in applying superacid chemistry to develop more environmentally sustainable processes. patsnap.com This includes using superacid catalysts to improve the efficiency of reactions, thereby reducing energy consumption and waste. dataintelo.com The potential to use these powerful catalysts to break down harmful and persistent environmental pollutants, such as certain fluorinated compounds, represents a significant long-term goal for green chemistry initiatives. myscience.orgclimatechange.ie

The table below summarizes prospective research directions and applications for this compound in organic catalysis.

| Application Area | Potential Transformation | Key Advantage | Future Research Focus |

| Petrochemicals | Isomerization and alkylation of hydrocarbons. patsnap.com | Production of high-octane gasoline components with improved efficiency. patsnap.compatsnap.com | Development of more stable and regenerable solid superacid catalysts. researchgate.net |

| Sustainable Chemistry | Cleavage of C-F and S-F bonds in persistent pollutants. myscience.org | Conversion of harmful greenhouse gases and fluorocarbons into useful chemicals. climatechange.ie | Designing highly selective Lewis superacids for specific bond activation. myscience.org |

| Pharmaceuticals | Synthesis of complex fluorinated organic molecules. nus.edu.sg | Creation of novel drug candidates with enhanced therapeutic properties. patsnap.comnus.edu.sg | Exploring new synthetic pathways and improving reaction selectivity. researchgate.net |

| Materials Science | Polymerization for high-performance fluoropolymers. nus.edu.sg | Manufacturing of materials with superior thermal stability and chemical resistance. nus.edu.sg | Expanding the range of monomers and controlling polymer properties. patsnap.com |

As researchers continue to explore the fundamental nature of extreme acidity, hexafluoroantimonic acid is set to remain a pivotal tool in shaping the future of organic synthesis and chemical engineering. patsnap.com

Q & A

Q. What are the recommended laboratory synthesis methods for hexafluoroantimony(1-) salts?

- Methodological Answer: Hexafluoroantimonate salts (e.g., sodium hexafluoroantimonate) are typically synthesized via metathesis reactions. For example, reacting alkali metal hexafluoroantimonates (e.g., NaSbF₆) with halides (e.g., alkylimidazolium chlorides) in anhydrous solvents under inert atmospheres (argon/nitrogen) minimizes hydrolysis. Post-synthesis, vacuum drying and characterization via XRD and NMR ensure purity .

Q. What safety protocols are critical when handling hexafluoroantimony(1-) compounds?

- Methodological Answer: Use impermeable gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact. Work in fume hoods to avoid inhalation of particulate matter. Refer to SDS guidelines for hexafluoroantimonates, which emphasize avoiding moisture to prevent HF release. Emergency showers and eyewash stations must be accessible .

Q. How should researchers characterize the purity of hexafluoroantimonate salts?

- Methodological Answer: Combine elemental analysis (CHNS), ion chromatography (for SbF₆⁻ quantification), and spectroscopic methods (¹⁹F NMR, FTIR). XRD confirms crystallinity, while TGA assesses thermal stability. Cross-validate results to detect impurities like unreacted precursors or hydrolysis byproducts .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of hexafluoroantimony(1-) complexes?

- Methodological Answer: Density Functional Theory (DFT) calculations evaluate molecular orbital interactions and Gibbs free energy changes. For example, analyze the Sb-F bond dissociation energy in varying solvents. Pair computational results with experimental kinetics (e.g., reaction rates in ionic liquids) to validate predictions .

Q. What strategies resolve contradictions in spectroscopic data for hexafluoroantimonate salts?

- Methodological Answer: Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect NMR chemical shifts. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions. Compare XRD data with computational crystal structure predictions to identify lattice distortions or polymorphism .

Q. How can researchers design experiments to study the hydrolysis pathways of hexafluoroantimony(1-) salts?

- Methodological Answer: Conduct controlled hydrolysis in deuterated water (D₂O) monitored by ¹⁹F NMR to track SbF₆⁻ degradation. Use pH meters and ion-selective electrodes to quantify HF release. Pair with DFT studies to map transition states and identify intermediates. Include kinetic modeling to predict degradation under varying humidity .

Q. What methodologies ensure reproducible data sharing for hexafluoroantimonate research?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (XRD files, NMR spectra) in repositories like Zenodo or institutional databases. Include metadata on synthesis conditions and instrument calibration. Publish processed data (e.g., crystallographic parameters) in appendices, with clear cross-referencing in the main text .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting literature data on hexafluoroantimonate toxicity?

- Methodological Answer: Conduct systematic reviews using databases like PubMed and SciFinder, prioritizing peer-reviewed studies. Evaluate experimental variables (e.g., exposure duration, concentration) and model systems (in vitro vs. in vivo). Use meta-analysis tools to quantify effect sizes and identify outliers. Cite historical reports (e.g., Argonne National Laboratory’s plutonium hexafluoride evaluations) as precedents for data reconciliation .

Q. What statistical approaches are suitable for assessing hexafluoroantimonate stability in environmental matrices?